Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves the Suzuki coupling reaction. This reaction typically uses potassium allyltrifluoroborate as a reagent and is catalyzed by palladium complexes such as Pd(dppf)Cl₂·CH₂Cl₂. The reaction is carried out in dry 1,4-dioxane with potassium fluoride as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction provides a scalable approach. The use of palladium catalysts and appropriate reaction conditions can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form allyl-substituted derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and thiols, with reactions typically carried out in the presence of a base.
Coupling Reactions: Potassium allyltrifluoroborate and palladium catalysts are commonly used, with reactions conducted in dry solvents like 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products include various amine and thiol derivatives.
Coupling Reactions: Products include ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.
Scientific Research Applications
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways and molecular targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a similar core structure but differs in the substituents on the pyrimidine ring.
This compound derivatives:
The uniqueness of this compound lies in its ability to undergo diverse chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBPXMYXHXUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366530 | |
Record name | ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101667-98-5 | |
Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101667-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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